Butyryl-D7 chloride
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Overview
Description
Butyryl-D7 chloride is a deuterated analogue of butyryl chloride, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling. The presence of deuterium atoms makes it useful for tracing and understanding various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyryl-D7 chloride can be synthesized through the chlorination of butyric acid, similar to the preparation of butyryl chloride. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction conditions include heating the mixture to reflux, followed by distillation to purify the product .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Butyryl-D7 chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, typically at room temperature.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of a base or acid catalyst.
Amidation: Amines (e.g., methylamine, ethylamine) under mild heating conditions.
Major Products
Hydrolysis: Butyric acid and hydrochloric acid.
Esterification: Butyryl esters and hydrochloric acid.
Amidation: Butyramides and hydrochloric acid.
Scientific Research Applications
Butyryl-D7 chloride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used in the synthesis of deuterated compounds for NMR spectroscopy studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to improve pharmacokinetic properties.
Industry: Applied in the production of deuterated materials for various industrial applications
Mechanism of Action
The mechanism of action of butyryl-D7 chloride involves its reactivity as an acyl chloride. It acts as an acylating agent, transferring the butyryl group to nucleophiles such as alcohols, amines, and water. The presence of deuterium atoms does not significantly alter its chemical reactivity but provides a means to trace the compound in various reactions and processes .
Comparison with Similar Compounds
Similar Compounds
Butyryl chloride: The non-deuterated analogue, commonly used in organic synthesis.
Acetyl chloride: A smaller acyl chloride with similar reactivity.
Propionyl chloride: Another acyl chloride with one less carbon atom than butyryl chloride.
Uniqueness
Butyryl-D7 chloride is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows researchers to trace the compound in complex chemical and biological systems, providing insights that are not possible with non-deuterated analogues .
Properties
Molecular Formula |
C4H7ClO |
---|---|
Molecular Weight |
113.59 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptadeuteriobutanoyl chloride |
InChI |
InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2 |
InChI Key |
DVECBJCOGJRVPX-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl |
Canonical SMILES |
CCCC(=O)Cl |
Origin of Product |
United States |
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